

# Technical Guide: Spectroscopic Analysis of Methylamine Hydrochloride

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## Compound of Interest

Compound Name: Methylamine hydrochloride

CAS No.: 593-51-1

Cat. No.: B041996

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## Executive Summary

**Methylamine Hydrochloride** ( $\text{CH}_3\text{NH}_2 \cdot \text{HCl}$ ) is a fundamental C1 building block in pharmaceutical synthesis, serving as a critical precursor for N-methylated targets (e.g., ephedrine, methamphetamine-class therapeutics, and agrochemicals). Its hygroscopic nature and simple structure present unique analytical challenges; "wet" samples often yield ambiguous spectroscopic data due to rapid proton exchange.

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This guide provides a definitive, self-validating workflow for the structural confirmation and purity analysis of **methylamine hydrochloride**. It moves beyond basic spectral assignment to address the causality of solvent effects in NMR and the specific vibrational modes unique to amine salts in IR.

## Chemical Identity & Physical Profile

Before spectroscopic analysis, the physicochemical state of the sample must be verified. Impurities (primarily water or dimethylamine) can significantly alter spectral resolution.

Property	Specification	Analytical Relevance
Formula	CH	
	NH	Molar Mass: 67.52 g/mol
	·HCl	
Appearance	White crystalline powder	Yellowing indicates oxidation or free-base degradation.[1][4]
Melting Point	225–233 °C	Broadening indicates moisture content (Sample is hygroscopic).[1][4]
Solubility	High: Water, Ethanol Low: Ether, Chloroform	Dictates NMR solvent choice (DMSO-d <sub>6</sub> vs. DMSO-d).[1]
pKa	~10.6 (for CH <sub>3</sub> NH <sub>2</sub> )	High pH sensitivity in aqueous extraction.[1][4]

## Infrared Spectroscopy (FT-IR)

Role: Primary identification and solid-state assessment.[1][4] Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][4]

## The "Amine Salt" Signature

Unlike free amines, the hydrochloride salt displays a distinct, broad absorption band due to the ammonium group (

).

[1] This is the most reliable "fingerprint" for confirming the salt form over the free base.[1][4]

## Key Vibrational Modes

Wavenumber (cm )	Assignment	Description
2500 – 3200	N–H Stretch (Ammonium)	Broad, strong band. Often contains multiple sub-peaks or "overtone combs" characteristic of amine salts.[1][4] Overlaps with C-H stretches.[1][4]
~2900 – 3000	C–H Stretch	Usually appears as a shoulder on the broad N-H band.[1][4]
1500 – 1600	N–H Deformation	Asymmetric bending of the group.[1][4] Medium intensity.
1400 – 1480	C–H Bend	Methyl group deformation (scissoring).[1][4]
950 – 1050	C–N Stretch	Primary amine salt C-N stretch.[1][4]



*Expert Insight: If the broad band at 2500–3200 cm*

is absent and replaced by sharp doublets around 3300–3400 cm

, your sample has degraded to the free base or hydrolyzed.[1]

## Nuclear Magnetic Resonance (NMR)

Role: Structural confirmation and purity quantification.[1][4][8] Critical Variable: Solvent Selection.

The choice between Deuterium Oxide (D

O) and Deuterated Dimethyl Sulfoxide (DMSO-d

) is not arbitrary; it determines which protons are visible due to the Proton Exchange Mechanism.[1][4]

## Mechanism: Solvent-Dependent Proton Exchange[2][5]

- In D

O: The acidic protons on the nitrogen (

) rapidly exchange with the deuterium pool.[1]

Result: The N-H signal disappears.[1][4][8] Only the methyl group is visible.[4]

- In DMSO-d

: Exchange is slow (if the sample is dry). The N-H protons remain attached on the NMR timescale.[1][4] Result: Both CH

and NH

signals are visible, often showing scalar coupling (

-coupling).[1][4]

## Protocol A: H NMR in D O (Purity Focus)

Best for: Quantifying the molar ratio of the methyl group relative to impurities.[1][4]

- Signal: Singlet at ~2.60 ppm.[1][4]
- Integration: Calibrate to 3H.
- HDO Peak: ~4.79 ppm (varies with pH/concentration).[1][4]

## Protocol B: H NMR in DMSO-d (Structure Focus)

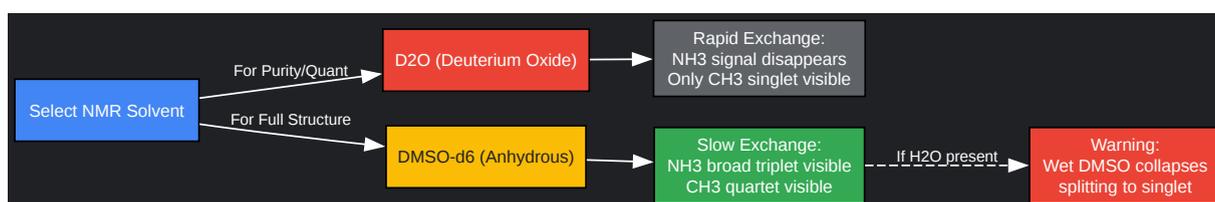
Best for: Proving the presence of the ammonium protons.[1][4]

- Methyl Signal: ~2.4 – 2.5 ppm.[1][4]

- Dry Sample: Appears as a quartet ( ) due to coupling with 3 ammonium protons.[1][4]
- Wet Sample: Collapses to a singlet as water catalyzes exchange.[1][4]
- Ammonium Signal: ~8.0 – 8.3 ppm.[1][4]
  - Broad triplet (integration value often < 3H if exchange occurs).[1][4]

## C NMR

- Shift: A single peak at ~25–27 ppm.[1][4]
- Solvent Effect: Minimal shift difference between D O and DMSO.



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Figure 1: Decision logic for NMR solvent selection based on analytical goals.

## Quality Control Workflow

This self-validating protocol ensures that the data collected confirms the identity of the specific salt form, not just the generic amine.[1]

### Step 1: Solubility & pH Check

Dissolve 10 mg in 1 mL water.[1][4]

- Pass: Solution is clear/colorless. pH is slightly acidic (~5.0–6.0).[1][4]

- Fail: Turbidity (organic impurities) or pH > 9 (free amine).[1][4]

## Step 2: FT-IR (Solid State)

Run a KBr pellet or Diamond ATR.[1][4]

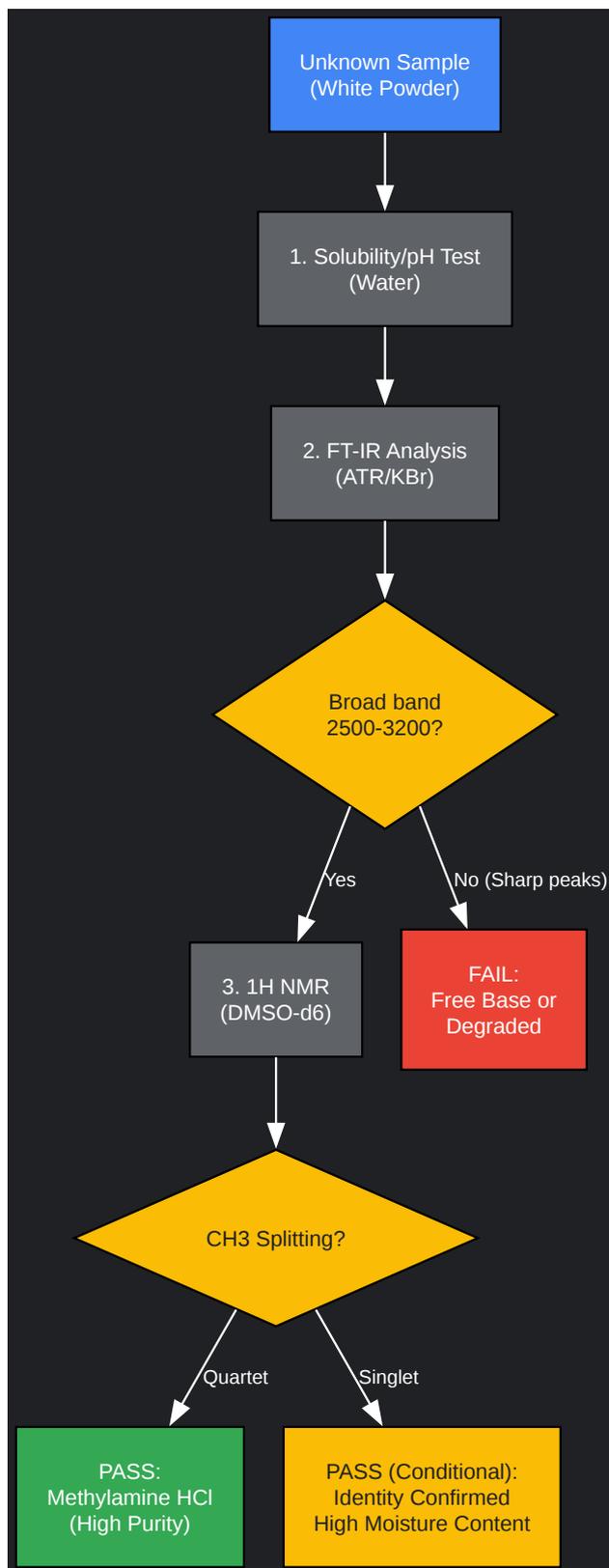
- Validation: Confirm the "Ammonium Comb" (2500–3200 cm<sup>-1</sup>). Absence of this band indicates the sample is NOT the hydrochloride salt.[1][4]

## Step 3: NMR Verification

Prepare sample in DMSO-d<sub>6</sub>

(dried over molecular sieves).[1][4][9]

- Target: Observe the CH quartet at ~2.5 ppm.
- Validation: If the quartet is visible, the sample is anhydrous and structurally intact.[1] If it is a singlet, the sample contains moisture (hygroscopic failure), but the chemical identity is likely still correct.[1]



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Figure 2: Step-by-step Quality Control decision tree.

## Complementary Techniques

### Mass Spectrometry (ESI-MS)[2][5]

- Mode: Positive Electrospray Ionization (ESI+).[1][4]
- Observation: You will not see the salt (MW 67.5).[1][4] You will see the methylammonium cation.[1][4]

- m/z: 32.05 [M+H]

(Calculated for CH

N

).[1][4]

- Note: Direct injection of high-concentration salts can suppress ionization or clog sources.[1][4] Dilute significantly in methanol/water (50:50).[1][4]

### Raman Spectroscopy[5][7]

- Use Case: Analysis through glass/plastic packaging (non-destructive).

- Key Bands: C–H stretch (2900–3000 cm

) and C–N stretch (1000–1050 cm

).[1][4]

- Advantage: Less interference from water compared to IR.[1][4]

## References

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